molecular formula C18H16OSi B1683266 Triphenylsilanol CAS No. 791-31-1

Triphenylsilanol

Cat. No. B1683266
CAS RN: 791-31-1
M. Wt: 276.4 g/mol
InChI Key: NLSXASIDNWDYMI-UHFFFAOYSA-N
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Description

Triphenylsilanol is an organosilanol in which silicon is bonded to a single hydroxy function and to three phenyl groups . It is also known as Hydroxytriphenylsilane .


Synthesis Analysis

Triphenylsilanol is typically synthesized by the hydrolysis of their corresponding alkoxy or chloro derivatives . A study found that the optimum synthesis conditions were determined that the condensation reaction took place at 45℃~50℃ for three hours with the mole ration of bromobenzene and magnesium powder=1:1.1, of bromobenzene and dichlorodiphenylsilane =1:0.8 .


Molecular Structure Analysis

The molecular structure of Triphenylsilanol has been studied using various methods including X-ray crystallography . The silicon atom in Triphenylsilanol is bonded to a single hydroxy function and to three phenyl groups .


Chemical Reactions Analysis

Triphenylsilanol has been used in various chemical reactions. For instance, it has been used as a catalyst for direct amidation of carboxylic acids . It has also been involved in reactions with some titanium esters .


Physical And Chemical Properties Analysis

Triphenylsilanol is a solid at room temperature . Its molecular weight is 276.40 g/mol . It has a melting point of 150-153 °C .

Scientific Research Applications

Bioconjugation and Cross-linking

Triphenylsilanol has been explored for novel applications, capitalizing on its ability to form a stabilized cation when combined with additional peripheral functionalities. This characteristic is particularly beneficial in bioconjugation and cross-linking processes, where its unique chemical behavior facilitates the creation of complex molecular assemblies for biological and material science applications (Shchepinov & Korshun, 2003).

Separation of Isomers

A significant application of TPS has been demonstrated in the separation of isomers, specifically picolinium chlorides. By employing TPS, researchers achieved selective separation of these isomers, showcasing TPS's utility in analytical chemistry and the purification of specific chemical compounds (Batisai, Su, & Nassimbeni, 2016).

Organic Electroluminescent Devices

In the field of organic electronics, TPS has been successfully used as a host material for blue phosphorescent organic light-emitting diodes (PhOLEDs). The incorporation of TPS into these devices has led to significant improvements in their external quantum efficiency, demonstrating TPS's potential in enhancing the performance of electronic devices (Bin, Cho, & Hong, 2012).

Catalysis

The utility of triphenylsiloxide, closely related to triphenylsilanol, as an ancillary ligand for molybdenum-catalyzed alkyne metathesis, highlights another area of application. This research underscores the role of flexible siloxide ligands in modulating the electrophilicity of catalytic centers, thereby enhancing catalytic efficiency (Thompson et al., 2019).

Safety And Hazards

Triphenylsilanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The market for Triphenylsilanol is projected to grow in the future . This growth is expected to be driven by several factors, including technological advancements, increasing awareness of Triphenylsilanol benefits, and growing environmental concerns .

properties

IUPAC Name

hydroxy(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSXASIDNWDYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1036545
Record name Triphenylsilanol
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Molecular Weight

276.4 g/mol
Source PubChem
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Product Name

Triphenylsilanol

CAS RN

791-31-1
Record name Triphenylsilanol
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Record name Triphenylsilanol
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Record name Triphenylsilanol
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Record name Silanol, 1,1,1-triphenyl-
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Record name Triphenylsilanol
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Record name Triphenylsilanol
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Record name TRIPHENYLSILANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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